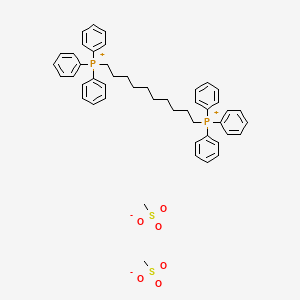
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate is a chemical compound known for its unique structure and properties It consists of a decane backbone with two triphenylphosphanium groups attached at the 1 and 10 positions, and each triphenylphosphanium group is further bonded to a methanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate typically involves the reaction of decane-1,10-diol with triphenylphosphine and methanesulfonyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions usually require a temperature range of 0°C to room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification techniques suitable for industrial scales, such as large-scale chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: The major products are often the corresponding phosphine oxides.
Reduction: The major products are the reduced forms of the phosphine groups.
Substitution: The major products are the substituted phosphonium salts.
Applications De Recherche Scientifique
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate involves its interaction with molecular targets through its phosphonium groups. These groups can form strong bonds with various substrates, facilitating reactions such as catalysis or molecular recognition. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used widely in organic synthesis.
Bis(diphenylphosphino)methane: Another phosphine ligand with similar applications in coordination chemistry.
Decane-1,10-diyl bis(oxy)dibenzaldehyde: A compound with a similar decane backbone but different functional groups.
Uniqueness
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate is unique due to its combination of a long alkyl chain with phosphonium and methanesulfonate groups
Propriétés
Numéro CAS |
144776-20-5 |
|---|---|
Formule moléculaire |
C48H56O6P2S2 |
Poids moléculaire |
855.0 g/mol |
Nom IUPAC |
methanesulfonate;triphenyl(10-triphenylphosphaniumyldecyl)phosphanium |
InChI |
InChI=1S/C46H50P2.2CH4O3S/c1(3-5-25-39-47(41-27-13-7-14-28-41,42-29-15-8-16-30-42)43-31-17-9-18-32-43)2-4-6-26-40-48(44-33-19-10-20-34-44,45-35-21-11-22-36-45)46-37-23-12-24-38-46;2*1-5(2,3)4/h7-24,27-38H,1-6,25-26,39-40H2;2*1H3,(H,2,3,4)/q+2;;/p-2 |
Clé InChI |
FSHFMFOMLOSGRT-UHFFFAOYSA-L |
SMILES canonique |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
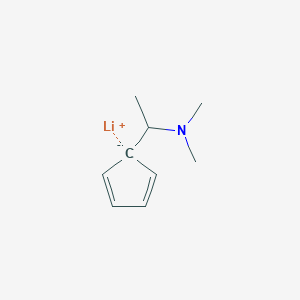
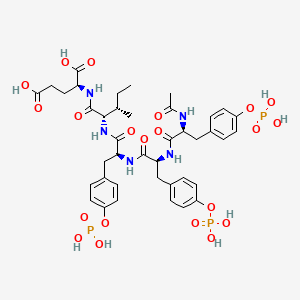
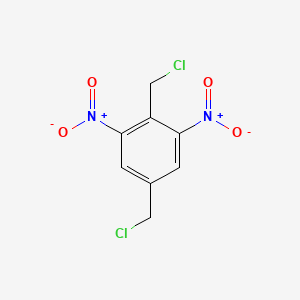
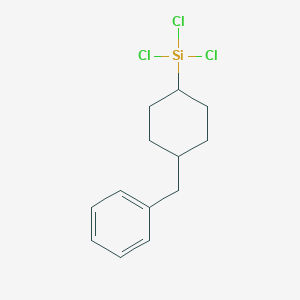
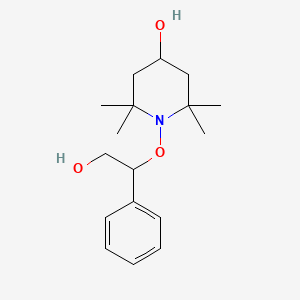


![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
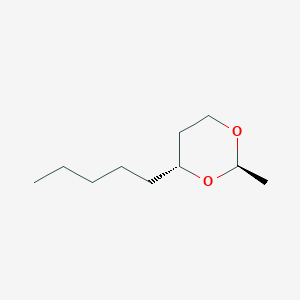
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
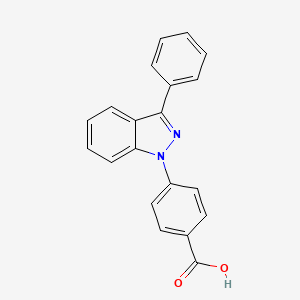
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)
